molecular formula C17H26N2O2S B15155125 1-(Benzylsulfonyl)-4-cyclohexylpiperazine

1-(Benzylsulfonyl)-4-cyclohexylpiperazine

Katalognummer: B15155125
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: UYMIOEYPKKNZEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-4-phenylmethanesulfonylpiperazine is a chemical compound with a unique structure that combines a cyclohexyl group, a phenyl group, and a methanesulfonyl group attached to a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-4-phenylmethanesulfonylpiperazine typically involves the reaction of cyclohexylamine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+Phenylmethanesulfonyl chloride1-Cyclohexyl-4-phenylmethanesulfonylpiperazine\text{Cyclohexylamine} + \text{Phenylmethanesulfonyl chloride} \rightarrow \text{1-Cyclohexyl-4-phenylmethanesulfonylpiperazine} Cyclohexylamine+Phenylmethanesulfonyl chloride→1-Cyclohexyl-4-phenylmethanesulfonylpiperazine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-4-phenylmethanesulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-4-phenylmethanesulfonylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-cyclohexyl-4-phenylmethanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • 1-Cyclohexyl-4-(methylsulfonyl)piperazine
  • 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine
  • 1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine

Uniqueness: 1-Cyclohexyl-4-phenylmethanesulfonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C17H26N2O2S

Molekulargewicht

322.5 g/mol

IUPAC-Name

1-benzylsulfonyl-4-cyclohexylpiperazine

InChI

InChI=1S/C17H26N2O2S/c20-22(21,15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1,3-4,7-8,17H,2,5-6,9-15H2

InChI-Schlüssel

UYMIOEYPKKNZEP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.